molecular formula C9H19ClN2O2 B13971666 Ethyl 3-(piperazin-1-yl)propanoate hydrochloride CAS No. 496808-06-1

Ethyl 3-(piperazin-1-yl)propanoate hydrochloride

Cat. No.: B13971666
CAS No.: 496808-06-1
M. Wt: 222.71 g/mol
InChI Key: PEFTWBQZYFMPLF-UHFFFAOYSA-N
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Description

Ethyl 3-(piperazin-1-yl)propanoate hydrochloride is a chemical building block of significant interest in pharmaceutical research and development. Its core structure features a piperazine ring, a privileged scaffold in medicinal chemistry, linked to an ethyl ester via a propanoate spacer. This molecular architecture makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery programs. Piperazine derivatives are extensively utilized in the design of compounds with diverse biological activities. Research indicates that modifying the C-7 position of core pharmacophores, such as the fluoroquinolone class of antibiotics, with piperazine-based side chains is a established strategy to influence potency, bioavailability, and physicochemical properties . Such modifications can tailor biological activity, enabling the creation of molecules that can target specific enzymes or pathways . Furthermore, piperazine-containing compounds are fundamental in the development of ligands for central nervous system targets, including dopamine receptors, highlighting the versatility of this fragment . The specific utility of this compound lies in its synthetic handle (the ethyl ester), which allows researchers to further functionalize the molecule through hydrolysis, amidation, or other transformations, facilitating the exploration of structure-activity relationships. This product is provided strictly For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this compound with appropriate care, referring to the Safety Data Sheet for detailed hazard and handling information. Typical storage recommendations are in a sealed container under an inert atmosphere, protected from moisture, and at low temperatures such as -20°C to ensure stability .

Properties

CAS No.

496808-06-1

Molecular Formula

C9H19ClN2O2

Molecular Weight

222.71 g/mol

IUPAC Name

ethyl 3-piperazin-1-ylpropanoate;hydrochloride

InChI

InChI=1S/C9H18N2O2.ClH/c1-2-13-9(12)3-6-11-7-4-10-5-8-11;/h10H,2-8H2,1H3;1H

InChI Key

PEFTWBQZYFMPLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1CCNCC1.Cl

Origin of Product

United States

Preparation Methods

Key Parameters

Parameter Range/Value Impact on Yield/Purity
Temperature 80–100°C Higher temps reduce reaction time
Solvent System EtOH, toluene/H₂O Ethanol preferred for simplicity
Catalyst Loading 2–5 mol% Pd Excess increases cost without yield boost
Reaction Time 6–24 hours Prolonged time improves conversion

Purification :

Analytical Data and Characterization

3.1 Spectroscopic Properties

  • ¹H-NMR (DMSO-d₆): δ 1.15 (t, 3H), 2.42–2.54 (m, 4H), 3.42 (d, 2H), 4.23 (q, 2H).
  • ESI-MS : m/z 231 (M+H)⁺ for free base; hydrochloride form shows +35/37 Cl isotope pattern.

3.2 Purity Data

Method Purity (%) Notes
HPLC (UV 254 nm) 99.2 C18 column, acetonitrile/H₂O
TLC Single spot Rf 0.43 (EtOAc/hexane 1:1)

Comparative Analysis of Methods

Method Yield (%) Time (h) Cost Index Scalability
Direct Alkylation 72–85 18–24 Low Industrial
Catalytic Coupling 88–92 6–8 High Lab-scale

Key Findings :

  • The catalytic method achieves higher yields but requires expensive palladium catalysts.
  • Ethanol reflux provides adequate yields (75–80%) for most applications without specialized equipment.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(piperazin-1-yl)propanoate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

    Oxidation and Reduction: The piperazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while nucleophilic substitution can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

Ethyl 3-(piperazin-1-yl)propanoate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(piperazin-1-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis highlights structural, functional, and application-based differences between Ethyl 3-(piperazin-1-yl)propanoate hydrochloride and related compounds.

Structural Analogues

Compound Name Molecular Formula Key Functional Groups Applications/Significance Data Source
This compound C₉H₁₉ClN₂O₂ (inferred) Piperazine, ester, hydrochloride salt Synthetic intermediate in drug development
Ethyl 3-(methylthio)propanoate C₆H₁₂O₂S Methylthio (-SCH₃), ester Key aroma compound in pineapple pulp and core
Venlafaxine Hydrochloride - Impurity B C₁₄H₂₂ClNO₃ Dimethylamino, methoxyphenyl, ester Pharmaceutical impurity in antidepressants
Ziprasidone Related Compound B C₄₂H₄₀Cl₂N₈O₃S₂ Benzoisothiazole, piperazine Impurity in antipsychotic drugs
Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate C₁₀H₁₄N₂O₃S₂ Thiazolidinone, aminomethylene Antimicrobial activity

Key Differences

Functional Groups and Bioactivity this compound’s piperazine group enables nitrogen-based reactivity, making it valuable for forming hydrogen bonds or coordinating metal ions in drug-receptor interactions . In contrast, ethyl 3-(methylthio)propanoate lacks a nitrogen-rich heterocycle but contributes to pineapple aroma due to its sulfur-containing methylthio group . Venlafaxine Impurity B and Ziprasidone Related Compound B feature complex aromatic systems (e.g., benzoisothiazole, methoxyphenyl) absent in the target compound, which are critical for their roles in neurological drug impurities .

Pharmacological and Industrial Relevance The target compound’s piperazine moiety is shared with Ziprasidone Related Compound B, but the latter’s bulky benzoisothiazole groups enhance its binding affinity to dopamine receptors, unlike the simpler ester structure of Ethyl 3-(piperazin-1-yl)propanoate . Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate demonstrates antimicrobial activity due to its thiazolidinone core, a feature absent in the target compound .

Physicochemical Properties Limited data exist for this compound, but analogs like Venlafaxine Impurity B (C₁₄H₂₂ClNO₃, M = 287.78 g/mol) suggest moderate water solubility and stability under controlled storage (2–8°C) . Piperazine derivatives generally exhibit basicity (pKa ~9–10) due to their nitrogen atoms, influencing solubility and bioavailability.

Biological Activity

Ethyl 3-(piperazin-1-yl)propanoate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and research findings.

  • IUPAC Name : Ethyl 3-(1-piperazinyl)propanoate
  • Molecular Formula : C9H18N2O2
  • Molecular Weight : 186.25 g/mol
  • Physical Form : Liquid
  • Purity : ≥ 95%

Pharmacological Profile

This compound exhibits several biological activities, which can be categorized as follows:

1. Antidepressant Activity

Research indicates that piperazine derivatives, including ethyl 3-(piperazin-1-yl)propanoate, have shown potential antidepressant effects. A study evaluating the binding affinity of piperazine compounds to serotonin receptors demonstrated that modifications in the piperazine structure could enhance their interaction with these targets, suggesting a mechanism for their antidepressant activity .

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been tested against various bacterial and fungal strains. In vitro assays revealed significant inhibitory zones against Gram-positive and Gram-negative bacteria as well as fungi, indicating its potential as an antimicrobial agent. The compound exhibited a minimum inhibitory concentration (MIC) ranging from 6 to 12.5 µg/mL against selected pathogens .

3. Anticancer Potential

Preliminary studies suggest that ethyl 3-(piperazin-1-yl)propanoate may possess anticancer properties. In vitro tests on cancer cell lines have shown that certain piperazine derivatives can induce apoptosis and exhibit cytotoxic effects comparable to established chemotherapeutics like bleomycin .

The biological activity of ethyl 3-(piperazin-1-yl)propanoate is largely attributed to its interaction with various neurotransmitter receptors and enzymes involved in cellular signaling pathways. The compound's structural features allow it to modulate receptor activity, particularly at serotonin (5-HT) receptors, which are critical in mood regulation and other physiological processes .

Data Summary

Biological ActivityTest MethodologyResults
AntidepressantBinding affinity assayEnhanced binding affinity to 5-HT receptors
AntimicrobialZone of inhibition testInhibitory zones: 10 - 29 mm; MIC: 6 - 12.5 µg/mL
AnticancerCytotoxicity assayInduced apoptosis in cancer cell lines

Case Studies

  • Antidepressant Effects : A study conducted on a series of piperazine derivatives found that specific substitutions on the piperazine ring significantly increased the binding affinity to serotonin receptors, correlating with improved antidepressant-like behavior in animal models .
  • Antimicrobial Efficacy : In a comparative study, ethyl 3-(piperazin-1-yl)propanoate was tested alongside standard antibiotics against E. coli and S. aureus. The results indicated that the compound not only inhibited bacterial growth but also showed synergy when combined with conventional antibiotics .
  • Cancer Cell Line Studies : Ethyl 3-(piperazin-1-yl)propanoate demonstrated cytotoxic effects on FaDu hypopharyngeal tumor cells, suggesting a potential pathway for developing new anticancer therapies based on piperazine derivatives .

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